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molecular formula C16H14O2 B8629748 6-Methoxy-2-phenylindan-1-one

6-Methoxy-2-phenylindan-1-one

Cat. No. B8629748
M. Wt: 238.28 g/mol
InChI Key: YBEKWYDXPKZQBO-UHFFFAOYSA-N
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Patent
US06388090B2

Procedure details

Aluminum chloride (345 mg) and one quarter of the crude 3-(4-methoxyphenyl)-2-phenylpropionyl chloride from the previous step were added to dry dichloromethane (45 ml) at 0° C. After 1 hour aluminum chloride (345 mg) and the second quarter of the acid chloride were added. Stirring was continued and the addition was repeated twice again. After the last addition stirring was continued for half an hour at 0° C. and then 2 hours at room temperature. The reaction mixture was poured into ice-cold diluted acidic water. The organic phase was separated and the water phase was extracted twice with dichloromethane. The combined organic phases were washed with water, 2.5% sodium hydroxide solution in water and again with water. The dichloromethane solution was dried and evaporated.
Quantity
345 mg
Type
reactant
Reaction Step One
Name
3-(4-methoxyphenyl)-2-phenylpropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](Cl)=[O:16])=[CH:9][CH:8]=1>ClCCl>[CH3:5][O:6][C:7]1[CH:12]=[C:11]2[C:10]([CH2:13][CH:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:15]2=[O:16])=[CH:9][CH:8]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
345 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
3-(4-methoxyphenyl)-2-phenylpropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
After the last addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for half an hour at 0° C.
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold diluted acidic water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water, 2.5% sodium hydroxide solution in water and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CC(C(C2=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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